molecular formula C8H16O B077676 2-Methyl-3-heptanone CAS No. 13019-20-0

2-Methyl-3-heptanone

Cat. No. B077676
CAS RN: 13019-20-0
M. Wt: 128.21 g/mol
InChI Key: XYYMFUCZDNNGFS-UHFFFAOYSA-N
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Description

2-Methyl-3-heptanone is a chemical compound with specific structural and chemical characteristics. It's significant in various chemical processes and studies due to its unique properties.

Synthesis Analysis

  • Kato and Yuasa (2001) discussed a practical synthesis method for 3-methylnonane-2,4-dione, a compound related to 2-Methyl-3-heptanone, through the aldol condensation of n-hexanal and methyl ethyl ketone, followed by oxidation (Kato & Yuasa, 2001).
  • Bohman and Unelius (2009) synthesized all four stereoisomers of 5-hydroxy-4-methyl-3-heptanone, closely related to 2-Methyl-3-heptanone, using organic synthesis methods (Bohman & Unelius, 2009).

Molecular Structure Analysis

  • Nelson et al. (1988) studied the molecular structure of related pyridinones, which provides insight into the structural analysis relevant to 2-Methyl-3-heptanone (Nelson et al., 1988).

Chemical Reactions and Properties

  • Albro, Corbett, and Schroeder (1984) explored the metabolism of methyl n-amyl ketone (2-heptanone), closely related to 2-Methyl-3-heptanone, providing insights into its chemical reactions and properties (Albro et al., 1984).
  • The work of Westbrook et al. (2002) on the autoignition of heptane isomers, including 2-heptanone, contributes to understanding the chemical properties of similar ketones (Westbrook et al., 2002).

Physical Properties Analysis

  • The study of physical and structural properties of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones by Nelson et al. (1988) can provide insights into the physical properties of 2-Methyl-3-heptanone (Nelson et al., 1988).

Chemical Properties Analysis

  • Atkinson, Tuazon, and Aschmann (2000) studied the atmospheric chemistry of ketones, including 2-heptanone, shedding light on the chemical properties of 2-Methyl-3-heptanone (Atkinson et al., 2000).

Scientific Research Applications

  • Pheromones in Insects : 2-Methyl-3-heptanone has been identified as a component in the alarm pheromones of various ant species, including Atta texana and Pogonomyrmex ants. It functions as an alarm signal, triggering specific behaviors in these insects (Moser, Brownlee, & Silverstein, 1968); (Mcgurk et al., 1966).

  • Metabolism and Toxicology : It's a metabolite of 2-ethylhexanol and plasticizers like di-(2-ethylhexyl) phthalate. In studies, it showed metabolism in rats to CO2, acetate, and various compounds, and also demonstrated binding to DNA (Albro, Corbett, & Schroeder, 1984).

  • Defensive Secretions in Arachnids : 2-Methyl-3-heptanone is a major constituent in the scent glands of certain opilionids (a group of arachnids). It serves as an effective defensive secretion against predators like ants (Blum & Edgar, 1971).

  • Human Metabolism and Health : In human metabolism, it has been investigated as a metabolite of 2-ethylhexanoic acid, a component of certain phthalates. Studies suggest its potential as a biomarker in urine for exposure to these substances (Stingel et al., 2007); (Walker & Mills, 2001).

  • Chemical Analysis Techniques : The compound has been used in studies involving the development and comparison of analytical techniques like solid phase microextraction and purge and trap methods, particularly for the analysis of milk and milk products (Contarini & Povolo, 2002).

  • Environmental Impact : Its atmospheric chemistry, including reactions with hydroxyl radicals and contribution to photochemical air pollution, has been studied to understand its environmental impact (Atkinson, Tuazon, & Aschmann, 2000).

Safety And Hazards

2-Methyl-3-heptanone is classified as a flammable liquid and vapor . It may cause skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin, eyes, and clothing . In case of contact, rinse thoroughly with plenty of water .

properties

IUPAC Name

2-methylheptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-4-5-6-8(9)7(2)3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYMFUCZDNNGFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3073395
Record name 3-Heptanone, 2-methyl-
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Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale yellow liquid
Record name 2-Methylheptan-3-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1088/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; soluble in fats, Miscible at room temperature (in ethanol)
Record name 2-Methylheptan-3-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1088/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.811-0.821
Record name 2-Methylheptan-3-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1088/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Methyl-3-heptanone

CAS RN

13019-20-0
Record name 2-Methyl-3-heptanone
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Record name 2-Methyl-3-heptanone
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Record name 2-METHYL-3-HEPTANONE
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Record name 3-Heptanone, 2-methyl-
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Record name 2-methylheptan-3-one
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Record name 2-METHYL-3-HEPTANONE
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Record name 2-Methyl-3-heptanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,130
Citations
Y Xi, S Ikram, T Zhao, Y Shao, R Liu, F Song… - Journal of Dairy …, 2023 - Elsevier
… concentration of the internal standard (2-methyl-3-heptanone in acetone solution) and the … peak area of the internal standard (2-methyl-3-heptanone in acetone solution), respectively. …
Number of citations: 3 www.sciencedirect.com
ML Bao, K Barbieri, D Burrini, O Griffini, F Pantani - Water Research, 1997 - Elsevier
… , benzaldehyde, fl-cyclocitral, citronella, citral, 2,4-decadienal, 2-methyl-3-heptanone, 5-methyl-3-heptanone, 6-methyl-5-hepten-2-… 79 2-Methyl-3-heptanone … 23 2-Methyl-3-heptanone …
Number of citations: 78 www.sciencedirect.com
M Malásková, D Olivenza-León, F Piel… - Frontiers in …, 2019 - frontiersin.org
… ), 3-nonanone (99%), 2-decanone (98%), cyclohexanone (99.8%), 3-methyl-2-pentanone (99%), 2-methyl-3-pentanone (97%), 2-methyl-3-hexanone (98%), and 2-methyl-3-heptanone (…
Number of citations: 18 www.frontiersin.org
MS Blum, RE Doolittle, M Beroza - Journal of Insect Physiology, 1971 - Elsevier
… 6-Methyl-Shepten-Z-one 3-Octallone 2-Methyl-3-heptanone 4-Methyl-3-heptanonet 2,4-Dimethyl-3-… By contrast, the nearly inactive methylbranched 3-heptanone, 2-methyl-3-heptanone, …
Number of citations: 33 www.sciencedirect.com
H Yu, R Liu, Y Hu, B Xu - International Journal of Food Properties, 2017 - Taylor & Francis
… -ol, trans,trans-2,4-decadienal, benzaldehyde, 2-pentyl furan, 1-octen-3-one, trans,trans-2,4-nonadienal were detected by headspace gas chromatography using 2-methyl 3-heptanone …
Number of citations: 49 www.tandfonline.com
H Zhou, W Cui, Y Gao, P Li, X Pu, Y Wang… - Current Research in …, 2022 - Elsevier
… After sterilization, the content of octanal-D, 2-heptanone-D, 2-Methyl-3-heptanone, pentan-1-ol-D decreased, resulting in the reduction of aroma, lemon flavor and oil flavor of Fuliji roast …
Number of citations: 5 www.sciencedirect.com
Z Guo, S Huang, M Chen, Y Ni, X Hu, N Sun - Journal of Cereal Science, 2020 - Elsevier
… (C) EIC chromatogram for 2-methyl-3-heptanone, m/z of … However, 2-methyl-3-heptanone was selected as internal … 1(D) showed a mass spectrum of 2-methyl-3-heptanone obtained by …
Number of citations: 7 www.sciencedirect.com
G Chen, H Song, C Ma - Flavour and Fragrance Journal, 2009 - Wiley Online Library
… Before analysis of samples, for the SDE method 10μl 2-methyl-3-heptanone (1.68μg/μl in methanol) was added to the samples; for the DHS method, 1 μl 2-methyl-3-heptanone (1.68 μg/…
Number of citations: 117 onlinelibrary.wiley.com
F Kulapichitr, C Borompichaichartkul… - III Southeast Asia …, 2015 - actahort.org
… Next, 2 μL of 3.4 μg mL-1 2-methyl-3-heptanone was spiked into each SPME vial containing … area ratio of each volatile compound against the internal standard (2-methyl-3-heptanone). …
Number of citations: 8 www.actahort.org
AD Ibrahim, BS Oyeleke, UK Muhammad… - Indonesian Journal of …, 2011 - researchgate.net
… , Methyl(methyl-4-deoxy-2,3-di-O-methyl.beta.1-threo-hex-4-enopyranosid) urinate, 3-(4-amino-phenyl)-2(toluene-4-sulfonylamino)-propionic acid, 2-Methyl-3-heptanone, 3,5-Nonadien…
Number of citations: 2 www.researchgate.net

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